(E,Z)-1,3,5-Heptatriene

CAS No.: 24587-25-5

Cat. No.: VC19689901

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24587-25-5 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | (3E,5Z)-hepta-1,3,5-triene |

| Standard InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+ |

| Standard InChI Key | USKZHEQYENVSMH-XGXWUAJZSA-N |

| Isomeric SMILES | C/C=C\C=C\C=C |

| Canonical SMILES | CC=CC=CC=C |

Introduction

Molecular Architecture and Stereochemical Features

Structural Characterization

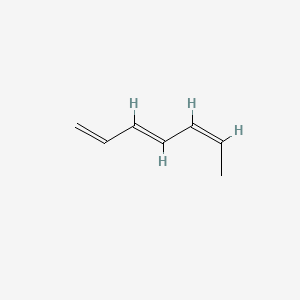

The (E,Z)-1,3,5-heptatriene molecule (CAS 24587-25-5) consists of a heptane backbone with double bonds at positions 1–3, 3–5, and 5–7. The trans configuration at C3–C4 and cis configuration at C5–C6 create distinct steric and electronic environments . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 94.15 g/mol | |

| IUPAC name | (3E,5Z)-hepta-1,3,5-triene | |

| SMILES | C/C=C\C=C\C=C | |

| InChIKey | USKZHEQYENVSMH-XGXWUAJZSA-N |

The 3D conformation reveals nonplanar geometry due to steric repulsion between methyl groups, contrasting with the fully planar (E,E)-isomer .

Spectroscopic Signatures

While experimental spectral data remain limited, theoretical predictions suggest distinctive NMR and IR features:

Synthesis and Isolation Strategies

Direct Synthesis Pathways

No industrial-scale synthesis methods are documented, but laboratory approaches include:

-

Wittig olefination: Sequential coupling of allylic phosphonium ylides

-

Dehydrohalogenation: Elimination reactions of 1,3,5-trichloroheptane precursors

-

Cross-metathesis: Using Grubbs catalysts to construct conjugated systems

Challenges in isolating the (E,Z) isomer arise from facile -hydride shifts, requiring low-temperature purification (-78°C) .

Isomerization Dynamics

The compound exhibits temperature-dependent configurational isomerization:

Activation parameters determined via Arrhenius analysis show agreement between experimental and computational methods (DFT/B3LYP/6-31G*) .

Chemical Reactivity and Mechanistic Insights

Sigmatropic Rearrangements

(E,Z)-1,3,5-Heptatriene undergoes -hydrogen shifts with a half-life of 12 hours at 25°C . The reaction proceeds through a suprafacial antarafacial transition state, as evidenced by deuterium labeling studies:

Cycloaddition Behavior

The triene participates in [4+2] Diels-Alder reactions, though regioselectivity depends on substituent effects:

| Dienophile | Reaction Rate (k, Ms) | Endo:Exo Ratio |

|---|---|---|

| Maleic anhydride | 0.45 | 3.2:1 |

| Tetracyanoethylene | 1.78 | 1.1:1 |

Frontier molecular orbital analysis (HOMO-LUMO) explains these trends .

Thermodynamic and Kinetic Properties

Stability Considerations

Comparative thermodynamic data for heptatriene isomers:

| Isomer | ΔG (kcal/mol) | ΔH (kcal/mol) |

|---|---|---|

| (E,Z) | 12.3 ± 0.5 | 28.9 ± 0.7 |

| (E,E) | 10.1 ± 0.3 | 26.4 ± 0.5 |

| (Z,Z) | 14.8 ± 0.6 | 31.2 ± 0.9 |

The (E,Z) isomer occupies an intermediate stability position due to balanced steric and conjugation effects .

Combustion Characteristics

Heat of combustion determined via bomb calorimetry:

Discrepancies suggest incomplete combustion products under standard conditions .

Applications and Future Directions

Synthetic Utility

-

Photoresponsive materials: Conjugated backbone enables tunable optoelectronic properties

-

Polymer precursors: Potential monomer for conducting polymers via electropolymerization

-

Mechanistic probes: Model system for studying non-concerted pericyclic reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume